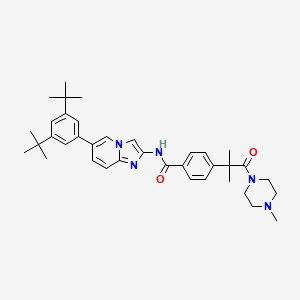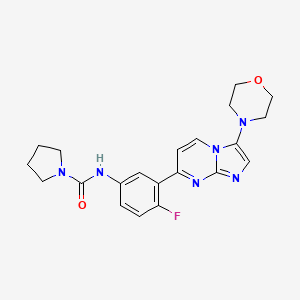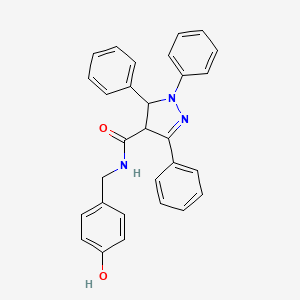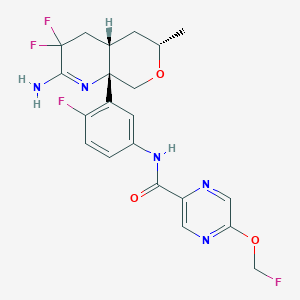
Clk-IN-T3N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clk-IN-T3N is a chemical probe specifically designed for CDC-like kinase (CLK). It serves as the negative control for Clk-IN-T3, another CLK inhibitor. This compound is primarily used in scientific research to study the biological roles and therapeutic potential of CDC-like kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clk-IN-T3N involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Clk-IN-T3N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Clk-IN-T3N is widely used in scientific research for its role as a chemical probe for CDC-like kinase. Its applications include:
Chemistry: Used to study the chemical properties and reactivity of CDC-like kinases.
Biology: Helps in understanding the biological roles of CDC-like kinases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where CDC-like kinases are implicated.
Industry: Used in the development of new chemical probes and inhibitors for CDC-like kinases
Wirkmechanismus
Clk-IN-T3N exerts its effects by specifically binding to CDC-like kinases, thereby inhibiting their activity. The molecular targets include various isoforms of CDC-like kinases, and the pathways involved are primarily related to cell cycle regulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clk-IN-T3: A selective inhibitor of CDC-like kinases with high potency.
SM08502: Another CLK inhibitor that has entered clinical trials.
SGC-CLK-1: A chemical probe for CDC-like kinases
Uniqueness
Clk-IN-T3N is unique in its role as a negative control for Clk-IN-T3, providing a valuable tool for comparative studies. Its specificity and well-characterized inhibitory profile make it a preferred choice for research applications .
Eigenschaften
Molekularformel |
C37H47N5O2 |
|---|---|
Molekulargewicht |
593.8 g/mol |
IUPAC-Name |
N-[6-(3,5-ditert-butylphenyl)imidazo[1,2-a]pyridin-2-yl]-4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43) |
InChI-Schlüssel |
BNTGVINQADRYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CN3C=C(N=C3C=C2)NC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)N5CCN(CC5)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)

![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)



![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)




![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
